Cas no 2305502-82-1 (N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide)

N-2-メトキシ-1-(3,4,5-トリフルオロフェニル)エチルプロプ-2-エンアミドは、高度にフッ素化されたフェニル基とメトキシエチルアミン構造を有するアクリルアミド誘導体です。その特徴的な化学構造により、優れた電子求引性と立体障害を示し、医薬品中間体や機能性材料の合成において高い反応選択性を発揮します。3,4,5位のトリフルオロ置換基は分子の脂溶性を向上させ、生体膜透過性の調整が可能です。アクリルアミド部位は付加反応や重合反応の活性点として機能し、高分子材料設計における重要なビルディングブロックとなります。特に創薬分野では代謝安定性に優れた化合物設計への応用が期待されます。

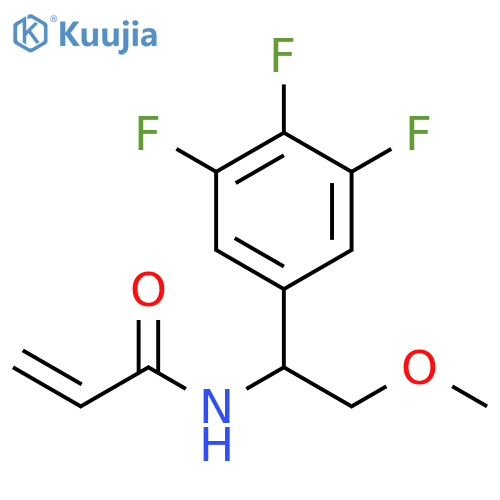

2305502-82-1 structure

商品名:N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide

N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- Z3488645703

- N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide

- EN300-26576739

- 2305502-82-1

- N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]-2-propenamide

- N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide

-

- インチ: 1S/C12H12F3NO2/c1-3-11(17)16-10(6-18-2)7-4-8(13)12(15)9(14)5-7/h3-5,10H,1,6H2,2H3,(H,16,17)

- InChIKey: KLXKMQHODGJXHC-UHFFFAOYSA-N

- ほほえんだ: C(NC(C1=CC(F)=C(F)C(F)=C1)COC)(=O)C=C

計算された属性

- せいみつぶんしりょう: 259.08201311g/mol

- どういたいしつりょう: 259.08201311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.3Ų

N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26576739-0.05g |

N-[2-methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide |

2305502-82-1 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

2305502-82-1 (N-2-methoxy-1-(3,4,5-trifluorophenyl)ethylprop-2-enamide) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量